molecular formula C7H6Cl2O2S B7884202 3-Chloro-5-methylbenzenesulfonyl chloride

3-Chloro-5-methylbenzenesulfonyl chloride

Cat. No.: B7884202
M. Wt: 225.09 g/mol
InChI Key: XEUCFELODGWVMQ-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-methylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of 5-methylbenzenesulfonyl chloride. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .

Scientific Research Applications

3-Chloro-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in many synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylbenzenesulfonyl chloride
  • 3-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride
  • 5-Chloro-2-methylbenzenesulfonyl chloride

Uniqueness

3-Chloro-5-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a methyl group on the benzene ring influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-chloro-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUCFELODGWVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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